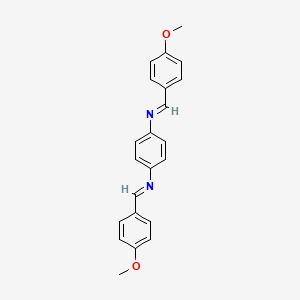
sodium 3,5-dichloro-4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate, also known as sodium 3,5-DCMS, is a sulfonate used in various scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 313.99 g/mol. It is a common intermediate in the preparation of many organic compounds and is often used in laboratory experiments due to its low toxicity and low cost.
Aplicaciones Científicas De Investigación
Sodium 3,5-DCMS is widely used in scientific research applications. It is used as a reagent in organic synthesis, as an analytical reagent, and as a catalyst in a variety of reactions. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, herbicides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, it has been used in the synthesis of inorganic compounds, such as metal carbonyls and metal complexes.
Mecanismo De Acción
Sodium 3,5-DCMS acts as a proton acceptor in the formation of sulfonate esters and as a nucleophile in the formation of sulfonamides. It also acts as an acid catalyst in the formation of sulfonimides. The mechanism of action of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate 3,5-DCMS is thought to involve the formation of a sulfonate ester, which is then attacked by a nucleophile, resulting in the formation of a sulfonamide or sulfonimide.
Biochemical and Physiological Effects
Sodium 3,5-DCMS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to reduce the activity of certain enzymes. It has also been shown to reduce the permeability of cell membranes and to increase the solubility of certain compounds. In addition, it has been shown to reduce inflammation and to have anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 3,5-DCMS has several advantages for use in laboratory experiments. It is inexpensive, non-toxic, and water-soluble, making it easy to use and handle. It is also a versatile reagent and can be used in a variety of reactions. However, it is not as stable as some other reagents and can be easily hydrolyzed in the presence of water. In addition, it can react with certain compounds to produce toxic byproducts.
Direcciones Futuras
There are a number of possible future directions for the use of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate 3,5-DCMS. It could be used in the synthesis of new pharmaceuticals, herbicides, and dyes. It could also be used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, it could be used in the synthesis of inorganic compounds, such as metal carbonyls and metal complexes. Finally, it could be used in the development of new drugs and drug delivery systems.
Métodos De Síntesis
Sodium 3,5-DCMS can be synthesized from the reaction of 3,5-dichloro-4-methylbenzene-1-sulfonic acid and sodium 3,5-dichloro-4-methylbenzene-1-sulfonate hydroxide. The reaction is conducted in an aqueous medium at a temperature of 60-70°C, and the reaction time is typically 1-2 hours. The reaction is complete when the pH of the reaction mixture is between 7 and 8. The product is then isolated by filtration and recrystallized from ethyl acetate to obtain the pure compound.
Propiedades
IUPAC Name |
sodium;3,5-dichloro-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,1H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRSGKCDDQTLJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)





![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)